Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate
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Overview
Description
Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate typically involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yields and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrophenyl group can produce aniline derivatives.
Scientific Research Applications
Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes, inhibiting their activity. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular processes. The overall effect of the compound depends on its ability to interact with and modify the function of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog used as a protecting group for amines.
N-Boc-protected anilines: Compounds with similar protecting groups used in organic synthesis.
Uniqueness
Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its ability to undergo multiple types of chemical reactions and its use in various fields of research make it a valuable compound in scientific studies.
Properties
IUPAC Name |
tert-butyl N-[5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTUIVMGRIFXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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